molecular formula C20H19ClO3 B5118094 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one

4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one

Cat. No. B5118094
M. Wt: 342.8 g/mol
InChI Key: FRPNLKVHSDZACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one, also known as flavopiridol, is a synthetic flavone that has been extensively studied for its potential applications in cancer treatment. Flavopiridol has been shown to exhibit potent antitumor activity in preclinical studies and has been evaluated in several clinical trials.

Mechanism of Action

Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one disrupts cell cycle progression and induces apoptosis in cancer cells. Flavopiridol has also been shown to inhibit other kinases, such as glycogen synthase kinase 3 beta (GSK-3β) and polo-like kinase 1 (PLK1), which are involved in various cellular processes.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of caspases, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins. Flavopiridol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the immune system, specifically by inhibiting regulatory T cells and enhancing the activity of cytotoxic T cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent antitumor activity, which allows for the evaluation of its efficacy in various cancer models. Flavopiridol has also been shown to have a broad spectrum of activity against different types of cancer, making it a promising candidate for combination therapy. However, one limitation of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its toxicity, which can limit the dose and duration of treatment.

Future Directions

There are several future directions for 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one research. One direction is to evaluate its efficacy in combination with other chemotherapeutic agents, particularly those that target different pathways involved in cancer progression. Another direction is to identify biomarkers that can predict response to 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one treatment, which can help in patient selection and personalized therapy. Additionally, there is a need to develop more potent and less toxic derivatives of 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one that can be used in clinical settings.

Synthesis Methods

Flavopiridol is synthesized from 6-nitroflavone through a series of chemical reactions, including nitration, reduction, and alkylation. The final product is obtained through a reaction between 6-nitroflavone and butyl lithium followed by chlorobenzyl chloride.

Scientific Research Applications

Flavopiridol has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical studies, particularly against hematological malignancies such as chronic lymphocytic leukemia and multiple myeloma. Flavopiridol has also been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents.

properties

IUPAC Name

4-butyl-7-[(4-chlorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPNLKVHSDZACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one

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